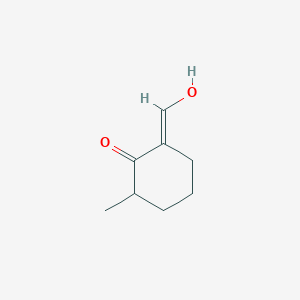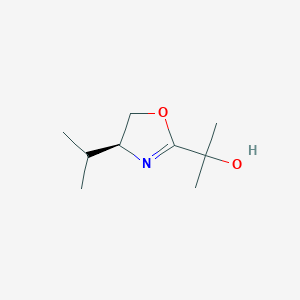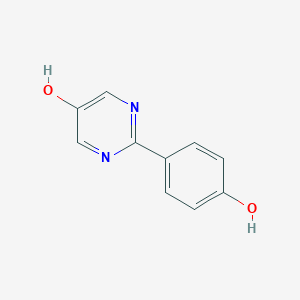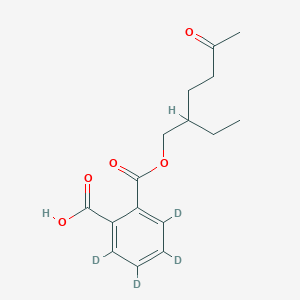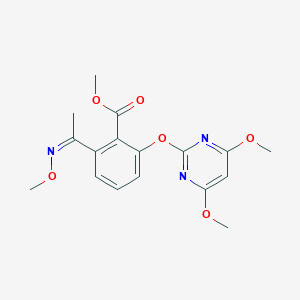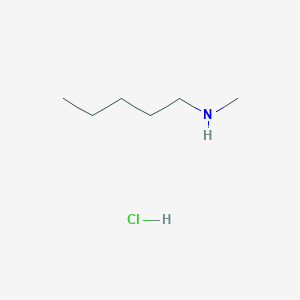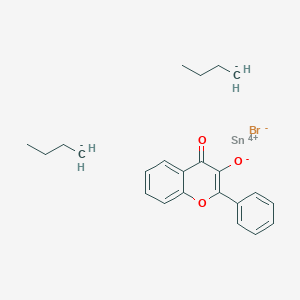
1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile
概要
説明
1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MMP, and it is a pyrrole derivative that possesses both nitrile and methyl groups. The synthesis of 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile is a complex process that requires expertise and precision.
科学的研究の応用
1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile has potential applications in various fields of scientific research. It has been found to possess antimicrobial, antifungal, and antiviral properties. This compound has also been found to possess anti-inflammatory and analgesic properties. Additionally, 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile has been found to exhibit anticancer activity against various cancer cell lines.
作用機序
The mechanism of action of 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile is not fully understood. However, it is believed that this compound exerts its antimicrobial, antifungal, and antiviral activities by inhibiting the growth and replication of microorganisms. The anti-inflammatory and analgesic properties of this compound are believed to be due to its ability to inhibit the production of pro-inflammatory cytokines. The anticancer activity of 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile is believed to be due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
生化学的および生理学的効果
1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth and replication of various microorganisms, including bacteria, fungi, and viruses. This compound has also been found to exhibit anti-inflammatory and analgesic properties. Additionally, 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile has been found to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
The advantages of using 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile in lab experiments include its antimicrobial, antifungal, antiviral, anti-inflammatory, and analgesic properties. Additionally, this compound exhibits anticancer activity against various cancer cell lines. However, the limitations of using this compound in lab experiments include its complex synthesis method and the lack of understanding of its mechanism of action.
将来の方向性
There are numerous future directions for the scientific research of 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile. One potential direction is to further investigate its antimicrobial, antifungal, and antiviral properties and develop new treatments for infectious diseases. Another potential direction is to explore the anti-inflammatory and analgesic properties of this compound and develop new treatments for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile and to develop new treatments for cancer.
特性
CAS番号 |
142015-51-8 |
|---|---|
製品名 |
1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile |
分子式 |
C13H12N2 |
分子量 |
196.25 g/mol |
IUPAC名 |
1-methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile |
InChI |
InChI=1S/C13H12N2/c1-10-3-5-11(6-4-10)13-9-15(2)8-12(13)7-14/h3-6,8-9H,1-2H3 |
InChIキー |
PGXDCGZWODNGDY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CN(C=C2C#N)C |
正規SMILES |
CC1=CC=C(C=C1)C2=CN(C=C2C#N)C |
同義語 |
1-METHYL-4-(4-METHYLPHENYL)-1H-PYRROLE-3-CARBONITRILE |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

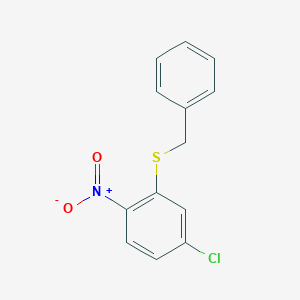
![Methyl 7-aminobenzo[b]thiophene-4-carboxylate](/img/structure/B126603.png)
![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B126604.png)

